molecular formula C16H27N B181718 4-tert-Butyl-2,6-di(propan-2-yl)aniline CAS No. 143783-78-2

4-tert-Butyl-2,6-di(propan-2-yl)aniline

Cat. No.: B181718
CAS No.: 143783-78-2
M. Wt: 233.39 g/mol
InChI Key: PXBQVCDVWOKOMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the aniline .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-di(propan-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in catalytic cycles. The compound’s aromatic nature allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2,6-di(propan-2-yl)aniline is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and catalysts .

Properties

IUPAC Name

4-tert-butyl-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQVCDVWOKOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547976
Record name 4-tert-Butyl-2,6-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143783-78-2
Record name 4-tert-Butyl-2,6-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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